molecular formula C14H21NO3S B6637446 (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol

(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol

Cat. No.: B6637446
M. Wt: 283.39 g/mol
InChI Key: YLQFFMCQXCCSQH-UHFFFAOYSA-N
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Description

(1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzylsulfonyl group attached to the piperidine ring, along with a hydroxymethyl group at the 3-position and a methyl group at the 6-position

Properties

IUPAC Name

(1-benzylsulfonyl-6-methylpiperidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-12-7-8-14(10-16)9-15(12)19(17,18)11-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQFFMCQXCCSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1S(=O)(=O)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a sulfonylation reaction using benzylsulfonyl chloride and a suitable base.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent.

    Methylation: The methyl group at the 6-position can be introduced through a methylation reaction using methyl iodide and a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperidine derivative.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Building Block: (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: The compound can be used in the development of new drugs, particularly those targeting the central nervous system.

    Biochemical Research: It can be used to study the interactions of piperidine derivatives with biological targets.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agrochemicals: It may be used in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism of action of (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol depends on its specific application. In pharmacological studies, it may interact with molecular targets such as receptors or enzymes in the central nervous system. The benzylsulfonyl group can enhance the compound’s binding affinity and selectivity for these targets, while the piperidine ring can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

    (1-Benzylsulfonylpiperidin-3-yl)methanol: Lacks the methyl group at the 6-position.

    (1-Benzylsulfonyl-6-methylpiperidin-3-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group.

    (1-Benzylsulfonyl-6-methylpiperidin-3-yl)amine: Has an amino group instead of a hydroxymethyl group.

Uniqueness:

    Structural Features: The presence of both the benzylsulfonyl group and the hydroxymethyl group at specific positions on the piperidine ring makes (1-Benzylsulfonyl-6-methylpiperidin-3-yl)methanol unique.

    Reactivity: The compound’s reactivity in various chemical reactions can differ from similar compounds due to the specific arrangement of functional groups.

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